

# Independent Validation of Published Lobaplatin Efficacy Studies: A Comparative Guide

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## Compound of Interest

Compound Name: Lobaplatin

Cat. No.: B1683953

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This guide provides a comprehensive comparison of **Lobaplatin**'s performance with other therapeutic alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Lobaplatin**'s efficacy across various cancer types.

## Data Presentation: Comparative Efficacy of Lobaplatin

The following tables summarize the quantitative data from key clinical trials investigating **Lobaplatin** as a monotherapy and in combination regimens.

### Ovarian Cancer

Treatment Regimen	No. of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Toxicities	Citation
Lobaplatin Monotherapy (relapsed)	21 (evaluable)	24% (4 CR, 1 PR)	-	-	8 months	Thrombocytopenia (53%), Leucocytopenia (18%)	
Lobaplatin + Paclitaxel (platinum-sensitive recurrent)	12	50% (1 CR, 5 PR)	100%	7.0 months	21.7 months	Neutropenia (100%), Thrombocytopenia (41.7%), Anemia (33.3%)	

CR: Complete Response, PR: Partial Response

## Small Cell Lung Cancer (SCLC)

Treatment Regimen	No. of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Toxicities	Citation
Lobaplatin Monotherapy (pretreated)	17 (evaluable)	0%	11.8% (No Change)	-	-	Thrombocytopenia (28%)	
Lobaplatin + Etoposide (first-line, extensive-stage)	122	-	85.5%	5.1 months	10.6 months	Lower rates of nephrotoxicity, nausea, and vomiting compared to Cisplatin + Etoposide	
Cisplatin + Etoposide (first-line, extensive-stage)	112	-	86.7%	5.3 months	9.7 months	Higher rates of nephrotoxicity, nausea, and vomiting compared to Lobaplatin +	

Etoposide

Non-Small Cell Lung Cancer (NSCLC)

| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Time to Progression | Key Grade 3/4 Toxicities | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | **Lobaplatin** Monotherapy | 33 (evaluable) | 3% (1 PR) | 57.5% (NC) | 8 to 28+ weeks | Thrombocytopenia (28.9%) | |

PR: Partial Response, NC: No Change

Metastatic Breast Cancer

Treatment Regimen	No. of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Time to Progression (TTP)	Median Overall Survival (OS)	Key Grade 3/4 Toxicities	Citation
Lobaplatin-based combination chemotherapy	112	29.5% (2 CR, 31 PR)	75.9%	7.7 months	28.0 months	Neutropenia (21.9%), Thrombocytopenia (15.8%)	
Capecitabine + Lobaplatin (HER-2 negative)	38	31.58% (12 PR)	81.58%	8 months (1st line), 6 months (2nd/3rd + line)	-	Myelosuppression (31.58%), Gastrointestinal reactions (10.53%)	

CR: Complete Response, PR: Partial Response

Esophageal Squamous Cell Carcinoma

Treatment Regimen	No. of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Toxicities	Citation
Lobaplatin + Paclitaxel (first-line)	45	42.2% (1 CR, 18 PR)	84.4%	-	-	Leucopenia (17.8%)	
Albumin-bound Paclitaxel + Lobaplatin followed by concurrent radiochemotherapy	26	76.92% (after concurrent RCT)	88.46% (after concurrent RCT)	11.1 months	15.83 months	Radiation-induced esophagitis (13.79%)	

CR: Complete Response, PR: Partial Response, RCT: Radiochemotherapy

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for independent validation and comparison.

Phase II Study of Lobaplatin in Relapsed Ovarian Cancer

- Patient Population: Patients with refractory or relapsed ovarian cancer.

- Treatment Protocol: **Lobaplatin** administered as an intravenous bolus every 4 weeks. The starting dose was 30 or 50 mg/m<sup>2</sup>, dependent on creatinine clearance.
- Efficacy Evaluation: Tumor response was assessed according to standard oncology criteria.
- Pharmacokinetic Analysis: Total platinum in plasma and urine, and free platinum in plasma ultrafiltrate were measured by atomic absorption spectrometry. **Lobaplatin** in plasma ultrafiltrate was measured by high-performance liquid chromatography.
- Toxicity Assessment: Toxicity was graded according to World Health Organization (WHO) criteria.

## Randomized Controlled Trial of Lobaplatin plus Etoposide in Extensive-Stage SCLC

- Patient Population: Previously untreated patients with extensive-stage SCLC.
- Treatment Protocol:
  - **Lobaplatin** + Etoposide (EL) arm: 30 mg/m<sup>2</sup> **lobaplatin** on day 1 and 100 mg/m<sup>2</sup> etoposide on days 1–3, for 21-day cycles.
  - Cisplatin + Etoposide (EP) arm: 80 mg/m<sup>2</sup> cisplatin on day 1 and 100 mg/m<sup>2</sup> etoposide on days 1–3, for 21-day cycles.
- Primary Endpoint: Progression-free survival (PFS).
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control rate (DCR), toxicity, and quality of life (QoL).
- Efficacy and Toxicity Evaluation: Standard oncology criteria were used to assess response and toxicity.

## Retrospective Study of Lobaplatin in Metastatic Breast Cancer

- Patient Population: Patients diagnosed with advanced breast cancer.

- Treatment Protocol: **Lobaplatin** in combination with another chemotherapeutic agent. Patients received at least two cycles of chemotherapy.
- Efficacy Evaluation: Therapeutic efficacy was evaluated after a minimum of two cycles.
- Statistical Analysis: Kaplan-Meier method was used for survival analysis (Time to Progression and Overall Survival).

## Study of Lobaplatin with Paclitaxel in Esophageal Squamous Cell Carcinoma

- Patient Population: Patients with esophageal squamous cell carcinoma receiving first-line chemotherapy.
- Treatment Protocol: Combined **lobaplatin** with paclitaxel.
- Data Collection: Retrospective review of clinical data.
- Analysis: Overall response, treatment toxicities, and dysphagia relief were analyzed.

## Mandatory Visualization

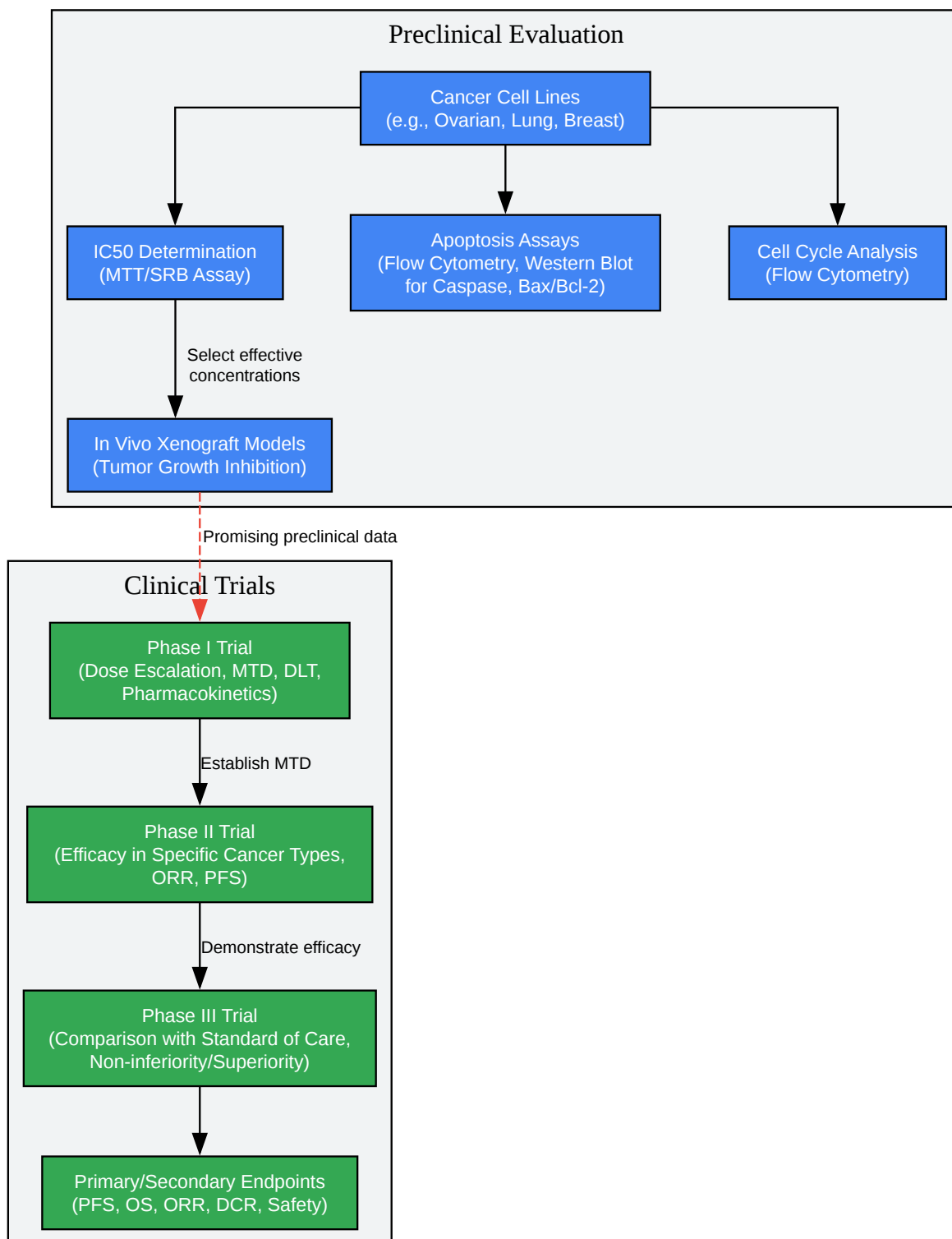
### Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows related to **Lobaplatin**.



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Caption: **Lobaplatin's** mechanism of action leading to apoptosis.





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Caption: A typical experimental workflow for **Lobaplatin** evaluation.

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